The compound is classified under indazoles, which are heterocyclic compounds containing nitrogen atoms. The molecular formula of 1-phenyl-1H-indazol-4-amine is , and it has a molecular weight of approximately 194.23 g/mol. Its CAS registry number is 7788-69-4, which is used for identification in chemical databases and regulatory contexts .
The synthesis of 1-phenyl-1H-indazol-4-amine can be achieved through several methods, including:
Each method has its own set of reagents and conditions, often requiring optimization to achieve high yields and selectivity.
The structure of 1-phenyl-1H-indazol-4-amine features an indazole ring system fused with a phenyl group. The key structural attributes include:
The compound's molecular geometry allows for potential interactions with biological targets, contributing to its pharmacological properties.
1-Phenyl-1H-indazol-4-amine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for 1-phenyl-1H-indazol-4-amine in biological systems often involves interaction with specific enzymes or receptors:
The precise biochemical pathways are still under investigation, but initial studies suggest significant therapeutic potential.
The physical properties of 1-phenyl-1H-indazol-4-amine include:
Chemical properties include:
Relevant data points include:
1-Phenyl-1H-indazol-4-amine is primarily investigated for its potential applications in:
Indazole derivatives represent a privileged structural motif in medicinal chemistry due to their exceptional capacity for intermolecular interactions with biological targets. The indazole nucleus—a bicyclic system featuring a benzene ring fused to a pyrazole ring—provides remarkable structural versatility. This allows for selective functionalization at multiple positions (N1, C3, C4, C5, C6, and C7), enabling fine-tuning of pharmacokinetic and pharmacodynamic properties [4] [8]. The scaffold's planar configuration facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while its nitrogen atoms participate in hydrogen bonding and dipole-dipole interactions critical for target affinity [4]. This dual capability underpins the broad therapeutic applicability of indazole derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulator drug classes. Notable FDA-approved drugs incorporating this core include the PARP inhibitor niraparib (ovarian cancer), the tyrosine kinase inhibitor pazopanib (renal cell carcinoma), and the anti-inflammatory agent benzydamine [3] [8]. The 4-amino substitution pattern, as exemplified by 1-phenyl-1H-indazol-4-amine, introduces a hydrogen-bond donor/acceptor pair that significantly enhances target engagement capabilities, making it particularly valuable for kinase inhibition and receptor modulation applications [10].
The exploration of indazole derivatives gained momentum in the late 20th century following the identification of natural indazole alkaloids—nigellicine, nigeglanine, and nigellidine—from Nigella sativa seeds [4] [9]. These discoveries stimulated synthetic efforts to harness the indazole scaffold for pharmaceutical development. Early pharmacological investigations revealed that substitution at the N1 position profoundly influences bioactivity profiles. Specifically, introduction of a phenyl group at N1 (yielding 1-phenyl-1H-indazole derivatives) emerged as a strategic modification to enhance metabolic stability and receptor selectivity [4] [5]. The 4-amino variant—1-phenyl-1H-indazol-4-amine—was first systematically investigated as a key intermediate for synthesizing biologically active molecules targeting proliferative and infectious diseases [10]. Its structural characteristics include a hydrogen-bond capable aniline-type amine at C4 and a planar, lipophilic phenyl group at N1, creating an amphiphilic profile ideal for interacting with hydrophobic enzyme pockets while maintaining water solubility.
| Compound | N1 Substituent | C4 Substituent | Key Pharmacological Activities |
|---|---|---|---|
| Benzydamine | Benzyl | H | Anti-inflammatory |
| Pazopanib | Methyl | Aminopyrimidine | Antiangiogenic (VEGFR inhibition) |
| 1-Phenyl-1H-indazol-4-amine | Phenyl | Amino | Antiproliferative intermediate/antimicrobial |
| Lonidamine | 2,4-Dichlorobenzyl | Carboxylic acid | Energy metabolism inhibitor (anticancer) |
The N1-phenyl substitution in 1-phenyl-1H-indazol-4-amine confers distinct pharmacological advantages over alkyl-substituted analogs. This modification enhances π-system conjugation, improving planarity and facilitating deeper penetration into the ATP-binding clefts of kinases—a property leveraged in anticancer drug development [3] [10]. Additionally, the phenyl group increases lipophilicity (log P ≈ 2.8), promoting membrane permeability while the C4-amino group maintains water solubility through protonation, achieving an optimal balance for cellular uptake [5] [6]. Mechanistically, derivatives of 1-phenyl-1H-indazol-4-amine demonstrate:
Antiproliferative Activity: Carboxamide derivatives (e.g., 3-amino-N-phenyl-1H-indazole-1-carboxamides) induce G0/G1 cell cycle arrest in leukemia (K562) and renal cancer cell lines by modulating retinoblastoma protein (pRb) phosphorylation. This disrupts E2F transcription factor release, halting progression from G1 to S phase [10]. The GI50 values for potent analogs range from 0.0153 to 5.8 μM across the NCI-60 cancer cell line panel, with particular efficacy against renal (RXF 393) and CNS (SNB-75) malignancies.
Antimicrobial Effects: Hybrid molecules linking 1H-indazol-4-amine to 1,2,3-triazole and 1,3,4-oxadiazole heterocycles exhibit broad-spectrum activity. Against Streptococcus pneumoniae, derivatives such as compound 9i achieve MIC values of 4.0 ± 0.03 µg/mL—superior to ampicillin (9.1 ± 0.01 µg/mL). Molecular docking confirms strong binding (ΔG = -7.78 to -8.34 kcal/mol) with bacterial enzyme active sites, including hydrogen bonds to Arg171, Lys20, and Tyr248 residues [6].
Receptor Affinity: Though not direct ligands, advanced derivatives demonstrate sigma-2 receptor binding (Ki = 16–839 nM) when structural extensions like tetrahydroisoquinoline or 4-(4-pyridyl)piperidine are incorporated. This highlights the scaffold's utility for CNS-targeted therapeutics [7].
| Biological Activity | Derivative Structure | Potency (Value) | Mechanistic Insight |
|---|---|---|---|
| Antiproliferative | 3-Amino-N-(3-trifluoromethylphenyl)-carboxamide | GI₅₀ = 0.0153 μM (RXF 393) | G0/G1 arrest; ↑ underphosphorylated pRb |
| Antibacterial | Triazole-oxadiazole-indazole hybrid (9i) | MIC = 4.0 ± 0.03 µg/mL (S. pneumoniae) | H-bonds with Arg171, Lys20, Tyr248 residues |
| Sigma-2 Receptor | Tetrahydroisoquinoline-indazole conjugate | Ki = 16 nM (σ2) | Selective PGRMC1/TMEM97 modulation |
The strategic incorporation of hydrogen-bond donors/acceptors at C4, coupled with N1-aryl hydrophobic domains, establishes 1-phenyl-1H-indazol-4-amine as a versatile template for addressing diverse disease targets through rational structural elaboration [4] [6] [10].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: